Product packaging for Vinyl pivalate(Cat. No.:CAS No. 3377-92-2)

Vinyl pivalate

Cat. No.: B147603
CAS No.: 3377-92-2
M. Wt: 128.17 g/mol
InChI Key: YCUBDDIKWLELPD-UHFFFAOYSA-N
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Description

Vinyl pivalate (CAS RN 3377-92-2) is a high-purity liquid monomer (>99.0%) valued in polymer research for producing polymers with superior physical properties. Its primary application is as a precursor for the synthesis of syndiotactic-rich poly(vinyl alcohol) (PVA) . The strong steric effects of the tert-butyl group in the pivalate moiety during polymerization promote higher syndiotacticity in the resulting PVA, which translates to enhanced tensile strength, compressive strength, and abrasion resistance . This high-performance PVA is critical for advanced applications such as fibers, films, membranes, and embolic materials for medical treatments like vascular tumor embolization . Beyond its role as a PVA precursor, this compound is a versatile monomer in diverse polymerization techniques, including dispersion, suspension, and emulsion polymerization, often for creating specialized microparticles and nanocomposites . For instance, it can form the shell of core-shell superparamagnetic nanoparticles used in biomedical research, demonstrating high cell viability in studies with murine melanoma and human keratinocyte cell lines . Furthermore, poly(this compound)-based copolymers serve as effective hydrocarbon stabilizers in environmentally friendly dispersion polymerizations using supercritical CO2 . Product Specifications: • CAS RN: 3377-92-2 • Molecular Formula: C7H12O2 • Molecular Weight: 128.17 g/mol • Physical State: Liquid • Purity: >99.0% (GC) • Boiling Point: 112 °C • Flash Point: 15 °C (Highly Flammable) This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B147603 Vinyl pivalate CAS No. 3377-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl 2,2-dimethylpropanoate
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InChI

InChI=1S/C7H12O2/c1-5-9-6(8)7(2,3)4/h5H,1H2,2-4H3
Source PubChem
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InChI Key

YCUBDDIKWLELPD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C(=O)OC=C
Source PubChem
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Molecular Formula

C7H12O2
Source PubChem
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Related CAS

26715-88-8
Record name Propanoic acid, 2,2-dimethyl-, ethenyl ester, homopolymer
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DSSTOX Substance ID

DTXSID30883969
Record name Propanoic acid, 2,2-dimethyl-, ethenyl ester
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Molecular Weight

128.17 g/mol
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CAS No.

3377-92-2
Record name Vinyl pivalate
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Record name Propanoic acid, 2,2-dimethyl-, ethenyl ester
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Record name Vinyl pivalate
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Record name VINYL PIVALATE
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Advanced Synthetic Methodologies for Vinyl Pivalate Monomer

Catalytic Synthesis Approaches

Palladium(II)-Copper Mediated Oxidative Coupling of Ethylene (B1197577) with Pivalic Acid

A widely documented method for synthesizing vinyl pivalate (B1233124) is the palladium(II)-catalyzed oxidative coupling of ethylene with pivalic acid. This process typically employs a bimetallic palladium-copper catalyst system to facilitate C–H activation and esterification. The reaction mechanism involves the coordination of ethylene to Pd(II), which enables the cleavage of the O–H bond of pivalic acid. A vinyl ester bond is subsequently formed through reductive elimination, regenerating Pd(0), which is then reoxidized by Cu(II) in the presence of air. This method is outlined in patents for the synthesis of higher vinyl esters from ethylene and higher carboxylic acids. The process can involve a homogeneous liquid phase reaction mixture containing ethylene, oxygen, a carboxylic acid (such as pivalic acid), a palladium(II) catalyst, and a copper(II) oxidant. Studies on similar oxidative coupling reactions for styrene (B11656) synthesis from benzene (B151609) and ethylene also catalyzed by Pd(II) and Cu(II) highlight the potential for vinyl ester formation as a competing pathway, particularly at higher ethylene concentrations.

Esterification of Pivalic Acid with Vinyl Acetate (B1210297)

Vinyl pivalate can also be synthesized via the esterification of pivalic acid with vinyl acetate. This approach involves the reaction between pivalic acid and vinyl acetate to form this compound and acetic acid. This transvinylation process is an alternative route compared to reacting the carboxylic acid directly with acetylene.

Transesterification Using Acid Catalysts (e.g., Sulfuric Acid) or Lipases

Transesterification is another viable method for the synthesis of this compound, utilizing either acid catalysts or lipases. This process involves the exchange of the organic functional group of an ester with the organic group of an alcohol, often catalyzed by acids or bases. In the context of this compound synthesis, this can involve reacting pivalic acid with vinyl acetate using catalysts like sulfuric acid or lipases. Acid catalysts, such as sulfuric acid, can catalyze transesterification by donating a proton to the carbonyl group, increasing its electrophilicity. Lipases, a type of enzyme, can also facilitate this reaction. However, transesterification of vinyl acetate with pivalic acid using lipase (B570770) catalysts can face challenges such as low yields due to equilibrium constraints and enzyme denaturation at elevated temperatures. Acid catalysis, while effective for esterification, can sometimes be slow for transesterification of triglycerides on an industrial scale. Sulfuric acid is a common acid catalyst used in transesterification reactions.

Methodological Guidelines for Reproducible Synthesis Protocols in Academic Laboratories

Reproducible synthesis protocols are essential in academic laboratories to ensure the reliability and comparability of research findings. For this compound synthesis, methodological guidelines should encompass several key aspects. Standardizing reagent purity is critical, recommending the use of high-purity vinyl acetate (≥99%) and anhydrous solvents. For oxygen-sensitive reactions, utilizing techniques like Schlenk lines is advisable. Detailed documentation of all reaction parameters, including stirring speed and inert gas flow rate, is necessary for reproducibility. Performing triplicate runs and reporting statistical error margins (e.g., ±5% conversion) can help assess the variability of the synthesis. Addressing data gaps and troubleshooting, as suggested by research in esterification, are also important components of reproducible protocols. Automation in laboratories can contribute to improved reproducibility by reducing human-induced variability and increasing the rate of data generation.

Homopolymerization of Vinyl Pivalate: Fundamental Mechanisms and Kinetics

Polymerization of Vinyl Pivalate (B1233124) in Specialized Media

Suspension Polymerization of Vinyl Pivalate

Suspension polymerization is a heterogeneous polymerization process commonly employed for the synthesis of polymers from vinyl monomers like this compound. In this technique, the monomer is dispersed as droplets in a continuous phase, typically water, with the aid of a suspending agent. Polymerization is initiated within these monomer droplets, leading to the formation of polymer particles or microspheres. The characteristics of the resulting poly(this compound) (PVPi) particles, such as size, size distribution, morphology, and molecular weight, are significantly influenced by various polymerization conditions.

Detailed research findings highlight the impact of key operating parameters on the outcome of this compound suspension polymerization. Studies have investigated the effects of factors including stirring speed, water-to-monomer molar ratio, suspending agent concentration, initiator type and concentration, and reaction temperature.

One study specifically examined the effect of suspension polymerization conditions on the size and distribution of PVPi microspheres. To prepare PVPi, this compound was suspension-polymerized using 2,2′-azobis(2,4-dimethylvaleronitrile) as a low-temperature initiator. The investigation focused on how stirring speed, water-to-monomer molar ratio, and suspending agent concentration influenced the particle size and its distribution. Particle size distributions were measured using a laser diffraction analyzer, and the surface morphology of the PVPi microspheres was analyzed using scanning electron microscopy researchgate.net.

The research indicated that varying the stirring speed had a notable impact on the average diameter of the resulting polymer particles. For instance, increasing the stirring speed generally led to smaller particle sizes researchgate.net. SEM images suggested the formation of spherical particles researchgate.net.

The type and concentration of the initiator also play a crucial role in the suspension polymerization of this compound, affecting both the conversion rate and the molecular weight of the polymer. Benzoyl peroxide is another initiator that has been employed in the radical polymerization of this compound researchgate.net. Studies have shown that the concentration of the initiator can influence the average molar mass of the resulting polymers researchgate.net.

The concentration of the suspending agent is critical for maintaining the dispersion of monomer droplets and controlling particle agglomeration during polymerization. Research has explored the effect of varying stabilizer concentration on polymer yield, molecular weight, and morphology researchgate.net.

The following table summarizes some reported findings on the effect of specific parameters on PVPi characteristics obtained via suspension polymerization:

ParameterVariation InvestigatedObserved Effect on Particle Size (Average Diameter)Observed Effect on Molecular Weight (Average Molar Mass)Reference
Stirring SpeedVaried (e.g., 550-1150 rpm)Decreased with increasing stirring speedNot explicitly stated for this variation researchgate.net
Initiator (Benzoyl Peroxide)Concentration (e.g., 0.3-0.5 wt. %)Not explicitly stated for this variationDecreased with increasing initiator concentration researchgate.net
Suspending AgentConcentrationAffected particle size and distributionAffected molecular weight researchgate.net

The global conversion achieved in some suspension polymerization conditions has been reported to be around 90% researchgate.net. The resulting PVPi microspheres, particularly those with controlled particle sizes and uniform distributions, have shown potential as precursors for materials used in biomedical applications, such as embolic agents researchgate.net.

Copolymerization of Vinyl Pivalate: Fundamental Studies and Polymer Architecture Design

Copolymerization with Other Vinyl Esters

The copolymerization of vinyl pivalate (B1233124) (VPi) with other vinyl esters is a significant area of study for tailoring polymer properties. The bulky tert-butyl group in VPi influences its reactivity and the characteristics of the resulting copolymers. Understanding the kinetic parameters, particularly the reactivity ratios, is crucial for predicting copolymer composition and designing polymer architectures with desired properties.

Vinyl Acetate (B1210297) (VAc)

The copolymerization of vinyl pivalate and vinyl acetate (VAc) has been investigated to understand the influence of the sterically bulky pivalate group on the reactivity of the vinyl ester monomer. A study focusing on the thermodynamics of this copolymerization prepared a series of copolymers with a wide range of initial VPi/VAc molar feed ratios, from 0/10 to 10/0. elsevierpure.com A statistical analysis of ¹H NMR spectroscopic data was employed to determine the reactivity ratios of the comonomers. elsevierpure.com

The reactivity ratios indicate the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the other monomer. For the VPi (M₁) and VAc (M₂) system, the reactivity ratios (r₁ and r₂) provide insight into the copolymer structure.

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (VPi)r₂ (VAc)Polymerization System
This compoundVinyl AcetateData not explicitly stated in provided search resultsData not explicitly stated in provided search resultsBulk Polymerization

While the precise values for r₁ and r₂ were not available in the provided search results, the study highlights the importance of these parameters in determining the microstructure of the resulting poly(this compound-co-vinyl acetate). The product of the reactivity ratios (r₁ * r₂) determines the nature of the copolymerization. If r₁*r₂ is close to 1, the copolymerization is ideal, resulting in a random distribution of monomer units. If it is less than 1, there is a tendency towards alternation, and if it is greater than 1, block copolymer formation is favored.

Vinyl Benzoate (B1203000) (VBz)

The copolymerization of this compound with vinyl benzoate (VBz) introduces an aromatic group into the polymer chain, which can significantly alter the thermal and mechanical properties of the resulting material. Research into the copolymerization of vinyl esters, including those with aromatic side groups, is crucial for developing new materials. In a related study, vinyl acetate/vinyl benzoate copolymers were synthesized using reverse iodine transfer polymerization (RITP). ippi.ac.ir The composition of these copolymers was determined using Fourier Transform Infrared (FTIR) spectroscopy, calibrated with ¹H NMR data. ippi.ac.ir This analytical approach is essential for calculating monomer conversions and understanding the incorporation of each monomer into the copolymer chain, which is directly related to their reactivity ratios.

While specific reactivity ratios for the VPi-VBz system were not found in the provided search results, the principles of copolymerization kinetics and composition analysis are directly applicable.

Vinyl Trifluoroacetate (B77799) (VTFAc)

The incorporation of fluorine atoms into polymers is known to impart unique properties, such as enhanced thermal stability and chemical resistance. The copolymerization of this compound with vinyl trifluoroacetate (VTFAc) is therefore of scientific interest. Studies have explored this copolymerization to create polymers with tailored properties. While specific reactivity ratios for the VPi-VTFAc system are not detailed in the provided search results, the general principles of vinyl ester copolymerization apply. The electron-withdrawing nature of the trifluoroacetate group is expected to influence the reactivity of the vinyl monomer, and thus the resulting copolymer composition and properties.

Kinetic Analysis of Reactivity Ratios and Copolymer Composition Drift

The kinetic analysis of copolymerization is fundamental to understanding and controlling the final polymer structure. The composition of a copolymer is dictated by the relative rates of the four possible propagation reactions, which are in turn governed by the reactivity ratios of the monomers, r₁ and r₂. cmu.edu

The Mayo-Lewis equation is a cornerstone of copolymerization kinetics, relating the instantaneous composition of the copolymer being formed to the composition of the monomer feed. wikipedia.org

Mayo-Lewis Equation: d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

As a copolymerization reaction proceeds, the monomer feed composition changes because one monomer is typically consumed faster than the other. This leads to copolymer composition drift , where the composition of the polymer chains formed at the beginning of the reaction differs from that of the chains formed later. wikipedia.org This drift results in a heterogeneous copolymer product with a distribution of chemical compositions. tue.nl The extent of this drift is directly dependent on the values of the reactivity ratios. wikipedia.org If both reactivity ratios are equal to 1, the copolymer composition is the same as the feed composition, and no composition drift occurs. wikipedia.org

For commercial applications, a consistent copolymer composition is often desired. To minimize composition drift, techniques such as using a semi-batch reactor, where the more reactive monomer is continuously fed, can be employed. wikipedia.org

Copolymerization with Acrylates and Methacrylates

The copolymerization of this compound with acrylic and methacrylic monomers combines the properties of a vinyl ester with those of an acrylate (B77674), leading to materials with a broad range of potential applications.

Methyl Acrylate (MA)

The copolymerization of this compound (VPV in some literature) with methyl acrylate (MA) has been studied to determine their reactivity ratios. In one study, low conversion bulk polymerizations were carried out at 50°C, and the resulting copolymer composition was determined by ¹H-NMR. tue.nl Nonlinear optimization of the monomer feed-copolymer composition data yielded the reactivity ratios for the methyl acrylate (M₁) and this compound (M₂) system. tue.nl

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (MA)r₂ (VPi)Polymerization Conditions
Methyl AcrylateThis compound5.5 ± 1.20.017 ± 0.035Bulk polymerization at 50°C

The reactivity ratio for methyl acrylate (r₁) is significantly greater than 1, while the reactivity ratio for this compound (r₂) is very close to zero. tue.nl This indicates that a growing polymer chain with a terminal methyl acrylate radical strongly prefers to add another methyl acrylate monomer over a this compound monomer. Conversely, a growing chain with a terminal this compound radical has a very low tendency to add another this compound monomer and will preferentially add a methyl acrylate monomer. This large difference in reactivity ratios suggests that in a batch copolymerization, methyl acrylate will be consumed much more rapidly than this compound, leading to significant copolymer composition drift. tue.nl182.160.97 The initial polymer formed will be rich in methyl acrylate, and as the concentration of methyl acrylate in the monomer feed depletes, the incorporation of this compound will increase.

Methyl Methacrylate (B99206) (MMA)

The copolymerization of this compound (VPi) with methyl methacrylate (MMA) allows for the synthesis of copolymers with tailored thermal properties. The glass transition temperature (Tg), a critical property of amorphous polymers, can be influenced by the copolymer composition. For instance, poly(methyl methacrylate) (PMMA) has a reported Tg of 110°C, while poly(this compound) (PVPi) has a Tg of 80°C. researchgate.net

In studies involving the synthesis of terpolymers with MMA and VPi, the successful incorporation of VPi onto precursor PMMA particles has been demonstrated. The composition of the final copolymer has a dominant effect on its Tg. The mass fraction of VPi in a PMMA/PVPi copolymer can be estimated using the Fox model, which relates the Tg of the copolymer to the glass transition temperatures and mass fractions of the constituent homopolymers. researchgate.net For example, a calculated VPi mass fraction of 0.16 in a PMMA/PVPi copolymer highlights the significant impact of its incorporation on the final thermal properties. researchgate.net

Evaluation of Methacrylated Methyl Oleate (B1233923) in Copolymerization

The incorporation of monomers derived from renewable resources, such as methacrylated methyl oleate (MAMO) from oleic acid, into this compound copolymers has been a subject of significant research. Studies on the emulsion copolymerization of VPi with MAMO have shown that MAMO is effectively incorporated into the polymer chains and exhibits significant reactivity compared to VPi. researchgate.net This demonstrates the viability of using vegetable oil-based monomers in dispersed medium polymerizations. researchgate.net

The introduction of MAMO into the copolymer structure has a pronounced effect on the resulting polymer's properties. Specifically, an increase in the MAMO concentration leads to a reduction in the copolymerization rate, which is attributed to the low solubility of MAMO in the aqueous phase. researchgate.net Despite this, the incorporation of MAMO provides a method to produce copolymers with tunable and lower average molecular weights compared to the this compound homopolymer. researchgate.net

Experimental results indicate that increasing the molar fraction of MAMO leads to significant reductions in the glass transition temperature (Tg), average molar masses (mass-average Mw and number-average Mn), and molar mass dispersity (Ð). researchgate.net For example, a VPi-based copolymer with a 9% molar fraction of MAMO showed a decrease in Tg of approximately 40°C compared to pure poly(this compound). researchgate.net Concurrently, the mass-average molar mass (Mw) was observed to decrease from approximately 1,600 kg/mol for pure PVPi to 289.6 kg/mol with about 9 mol % MAMO incorporation. researchgate.net

Effect of Methacrylated Methyl Oleate (MAMO) Molar Fraction on VPi Copolymer Properties. researchgate.net
MAMO Molar Fraction (mol %)Glass Transition Temperature (Tg) (°C)Mass-Average Molar Mass (Mw) (kg/mol)Molar Mass Dispersity (Ð)
0 (Pure PVPi)80.5~16002.17
~9~40.5289.61.55

Effects of Comonomer Ratios on Reactivity and Polymer Properties

The ratio of comonomers in the feed is a critical parameter that dictates the reactivity during copolymerization and the properties of the final polymer. The relationship between the monomer feed composition and the resulting copolymer composition is defined by the monomer reactivity ratios.

In the copolymerization of this compound with MAMO, altering the comonomer ratio directly impacts the polymer's thermal and molar properties. As the molar fraction of MAMO in the feed increases, there is a corresponding and significant decrease in the glass transition temperature (Tg) and the average molar masses (Mw and Mn) of the resulting copolymer. researchgate.net This demonstrates that polymer properties can be precisely tuned by adjusting the comonomer feed ratios. For example, increasing the MAMO content from zero to approximately 9 mol % can lower the Tg by about 40°C and dramatically reduce the molecular weight. researchgate.net This effect is partly due to the chain transfer potential of fatty acid-based monomers, which helps in synthesizing copolymers with reduced molar masses through emulsion processes. researchgate.net

While the thermal stability of VPi-MAMO copolymers sees a slight decrease with higher MAMO concentrations, the ability to control other key properties often outweighs this drawback. researchgate.net The adjustment of comonomer ratios is thus a fundamental tool for designing polymers with specific performance characteristics, such as lower molecular weights for better processability or targeted glass transition temperatures for specific applications. researchgate.net

Synthesis of this compound-Based Block and Statistical Copolymers

Advanced polymer architectures such as block and statistical copolymers based on this compound have been synthesized using controlled radical polymerization (CRP) techniques. These methods allow for the creation of well-defined polymers with controlled molecular weights and low polydispersity.

Block Copolymers: The synthesis of this compound block copolymers has been successfully achieved through methods like Cobalt-Mediated Radical Polymerization (CMRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. koreascience.kracs.org In CMRP, a poly(this compound) (PVPi) macroinitiator, end-capped with a cobalt complex, can be used to initiate the polymerization of a second monomer, leading to well-defined block copolymers like PVPi-b-poly(vinyl acetate) (PVPi-b-PVAc) and PVPi-b-poly(acrylonitrile) (PVPi-b-PAN). koreascience.kr

RAFT polymerization is another versatile technique used for synthesizing vinyl ester block copolymers. acs.orgrsc.org The process involves the sequential addition of monomers. First, a homopolymer such as PVPi is synthesized using a RAFT agent. This polymer then acts as a macro-chain transfer agent (macro-CTA) for the polymerization of a second monomer like vinyl acetate, resulting in a block copolymer (e.g., PVPv-b-PVAc). acs.org This method has been used to produce the first relatively monodisperse vinyl ester block copolymers. acs.org

Statistical Copolymers: Statistical copolymers of this compound have also been prepared, notably via RAFT polymerization. rsc.orgmdpi.com These copolymers, where the monomer units are arranged randomly along the polymer chain, can be synthesized in a controlled manner to achieve specific properties. For example, statistical copolymers of this compound and vinyl acetate have been developed for use as stabilizers in dispersion polymerizations in supercritical carbon dioxide (scCO₂). rsc.orgmdpi.com The reactivity ratios of the comonomers play a crucial role in determining the final copolymer composition and microstructure. elsevierpure.com

Examples of this compound-Based Block Copolymers Synthesized via CRP. koreascience.kracs.org
CopolymerSynthesis MethodFirst Block (Macroinitiator)Second Block Monomer
PVPi-b-PVAcCMRPPoly(this compound)Vinyl Acetate
PVPi-b-PANCMRPPoly(this compound)Acrylonitrile
PVPv-b-PVAcRAFTPoly(this compound)Vinyl Acetate

Emulsion Copolymerization of this compound with Functional Monomers

Emulsion copolymerization is a robust and widely used technique for producing polymer lattices. The copolymerization of this compound with functional monomers, such as those derived from renewable resources, has been investigated to create copolymers with unique properties. researchgate.net

A notable example is the emulsion copolymerization of this compound with methacrylated methyl oleate (MAMO), a functional monomer derived from oleic acid. researchgate.net This process yields polymer lattices with high colloidal stability at high rates of polymerization, achieving conversions in the range of 90–100%. researchgate.net The process demonstrates that vegetable oil-derived monomers can be successfully utilized in dispersed medium polymerizations like emulsion polymerization. researchgate.net

The incorporation of a functional monomer like MAMO significantly influences the final polymer characteristics. Key findings from these studies include:

Tunable Properties: The introduction of MAMO allows for the synthesis of copolymers with tunable and lower average molecular weights compared to this compound homopolymer. researchgate.net

Property Modification: An increase in the MAMO concentration leads to a reduction in the glass transition temperature (Tg), average molar masses (Mw and Mn), and molar mass dispersity (Ð) of the copolymers. researchgate.net

Kinetic Effects: The concentration of the functional monomer can affect the polymerization kinetics. For instance, an increase in MAMO concentration was found to reduce the copolymerization rate, an effect attributed to the monomer's low solubility in the aqueous phase. researchgate.net

Despite a slight decrease in the thermal stability of the copolymers with increasing MAMO concentration, the emulsion copolymerization process is highly effective for producing stable polymer lattices with tailored properties by incorporating functional monomers. researchgate.net

Poly Vinyl Pivalate and Its Derivatives: Synthesis and Advanced Structural Characterization

Synthesis of High Molecular Weight Poly(Vinyl Pivalate)

The synthesis of high molecular weight (HMW) poly(this compound) (PVPi) is achievable through various polymerization techniques, largely owing to the bulky tert-butyl group of the vinyl pivalate (B1233124) monomer, which effectively suppresses chain transfer reactions that typically limit polymer chain growth in other vinyl esters. koreascience.kr This characteristic allows for the formation of exceptionally long polymer chains, which is a critical prerequisite for producing high-performance poly(vinyl alcohol) (PVA).

Several modern and conventional polymerization methods have been successfully employed to synthesize HMW PVPi. Photoinduced electron/energy transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization stands out as a method capable of producing PVPi with a number-average molecular weight (Mn) exceeding 350,000 g/mol under mild conditions. koreascience.kr This controlled radical polymerization technique minimizes side reactions, such as intramolecular and intermolecular chain transfer, which are more prevalent with less sterically hindered monomers like vinyl acetate (B1210297). koreascience.kr

Solution polymerization is another effective route. Using initiators like 2,2'-azobis(2,4-dimethyl-valeronitrile) (ADMVN), PVPi with a number-average degree of polymerization (Pn) ranging from 26,800 to 32,600 has been synthesized. acs.org This method allows for good control over the polymerization process, leading to ultrahigh molecular weight polymers.

Dispersion polymerization, particularly in ionic liquids, has been developed to overcome the limitations of bulk and solution polymerization, where achieving high conversion and high molecular weight simultaneously can be challenging. acs.org This technique facilitates the production of HMW PVPi microspheres at a high conversion rate. acs.org Additionally, suspension polymerization using low-temperature initiators has proven successful in obtaining PVPi with a high yield, which can then be converted to ultrahigh molecular weight PVA. researchgate.net

Polymerization MethodInitiator/CatalystSolvent/MediumResulting Poly(this compound) Molecular Weight/Degree of PolymerizationReference(s)
PET-RAFTPhotocatalyst-Mn > 350,000 g/mol koreascience.kr
Solution Polymerization2,2'-azobis(2,4-dimethyl-valeronitrile) (ADMVN)Dimethyl sulfoxide (B87167) (DMSO) or Tertiary butyl alcohol (TBA)Pn = 26,800–32,600 acs.org
Dispersion Polymerization2,2'-azobisisobutyronitrile (AIBN)Ionic LiquidHigh Average Molecular Weight acs.org
Suspension Polymerization2,2'-azobis(2,4-dimethyl-valeronitrile) (ADMVN)WaterPrecursor for PVA with Pn up to 16,700 researchgate.net

Control of Poly(this compound) Tacticity (Syndiotacticity)

The stereochemistry, or tacticity, of the polymer chain is a crucial factor that influences the physical properties of the resulting PVA. The polymerization of bulky vinyl esters, such as this compound, inherently favors the formation of polymers with high syndiotacticity. acs.orgacs.org This is attributed to the steric hindrance of the large tert-butyl group, which guides the incoming monomer to add to the growing polymer chain in a trans configuration, leading to an alternating (syndiotactic) arrangement of the side groups. acs.org

The choice of solvent and polymerization conditions, particularly temperature, plays a significant role in controlling the stereoregularity of poly(this compound). Research has shown that solvents can influence the stereochemistry of the polymerization through interactions, such as hydrogen bonding, with the monomer's ester group and the growing polymer chain. acs.orgacs.org

For instance, in the solution polymerization of this compound, tertiary butyl alcohol (TBA) was found to be a superior solvent compared to dimethyl sulfoxide (DMSO) for producing a polymer that, upon saponification, yielded PVA with higher syndiotacticity. koreascience.krresearchgate.net Conversely, a surprising outcome was observed when using fluoroalcohols as solvents. The free-radical polymerization of this compound in fluoroalcohols at low temperatures resulted in a polymer rich in heterotacticity (a non-regular sequence of side groups), with a heterotactic triad (B1167595) (mr) content of up to 61%. acs.orgacs.org

Polymerization temperature is another critical parameter. Lowering the polymerization temperature generally enhances syndiotacticity. researchgate.netresearchgate.net This is because at lower temperatures, the steric control exerted by the bulky pivalate group becomes more dominant over random thermal motion during propagation. For example, suspension polymerization of this compound conducted at 25°C successfully produced a precursor for PVA with a high syndiotactic diad content of 62%. researchgate.net

Polymerization ConditionSolventResulting Tacticity (in derived PVA)Reference(s)
Solution PolymerizationTertiary butyl alcohol (TBA)Higher Syndiotacticity koreascience.krresearchgate.net
Solution PolymerizationDimethyl sulfoxide (DMSO)Lower Syndiotacticity (compared to TBA) koreascience.krresearchgate.net
Free-Radical Polymerization at Low TemperatureFluoroalcohols (e.g., (CF3)3COH)Heterotacticity-rich (up to mr = 61%) acs.orgacs.org
Suspension Polymerization at 25°CWaterHigh Syndiotacticity (S-diad = 62%) researchgate.net

Post-Polymerization Modification: Saponification to Poly(Vinyl Alcohol) (PVA)

Poly(vinyl alcohol) is produced commercially through the chemical transformation of a precursor polymer, as its monomer, vinyl alcohol, is unstable. The most common method is the saponification (or hydrolysis) of a poly(vinyl ester), in this case, poly(this compound). acs.orgacs.org This process involves cleaving the ester linkages of the PVPi side chains to yield hydroxyl groups, thereby converting the polymer to PVA.

Achieving a high degree of saponification (DS), which represents the percentage of ester groups converted to hydroxyl groups, is crucial for the final properties of the PVA. The optimization of saponification conditions is necessary to ensure high conversion while minimizing polymer chain degradation.

The choice of solvent and base is critical. A study on the saponification of HMW PVPi found that using potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) at 60°C for 15 minutes yielded PVA with a 99% DS and minimal degradation. researchgate.net In contrast, solvents like acetone, dioxane, and methyl ethyl ketone led to significant polymer degradation. researchgate.net Sodium hydroxide (NaOH) was found to be unsuitable as it caused marked degradation regardless of the solvent used. researchgate.net Saponification did not proceed in benzene (B151609) or dimethyl sulfoxide. nii.ac.jp

Heterogeneous saponification, where the polymer is not fully dissolved, has been developed as a method to control the reaction and produce specific morphologies. mdpi.com The reaction time is a key variable in these systems; for instance, a DS of 97.6% was reached after 96 hours at 50°C in a specific heterogeneous system. mdpi.com Advanced methods, such as carrying out the reaction while distilling off the pivalic acid ester byproduct, can also be employed to drive the reaction to completion and achieve DS values as high as 99.9 mole %. google.com

The saponification process directly translates the stereochemical structure of the parent PVPi to the resulting PVA. Therefore, a syndiotacticity-rich PVPi will yield a syndiotacticity-rich PVA. koreascience.kr High syndiotactic diad (S-diad) contents, ranging from 58% to 61%, have been reported for PVA derived from PVPi. koreascience.kracs.org

While the tacticity is preserved, the molecular weight of the polymer can be affected during saponification. Chain scission, or degradation, can occur, particularly under harsh conditions (e.g., strong base, high temperature), leading to a reduction in the degree of polymerization. researchgate.net However, with optimized conditions, the high molecular weight of the precursor PVPi can be largely retained. For example, HMW PVPi has been successfully saponified to yield PVA with a number-average degree of polymerization (Pn) of 18,000. researchgate.net In another study, PVPi with a Pn between 26,800 and 32,600 was converted to PVA with a Pn of 12,400 to 15,600, demonstrating that while some reduction occurs, ultrahigh molecular weight PVA can still be obtained. koreascience.kr

A significant advantage of using syndiotacticity-rich PVPi as a precursor is the ability to form highly crystalline and oriented PVA microfibrils directly during the saponification process, without the need for a separate spinning step. researchgate.netresearchgate.net This in situ fiber formation is heavily influenced by the polymer's high syndiotacticity, which promotes strong intermolecular hydrogen bonding and crystallization as the pivalate groups are replaced by hydroxyl groups. researchgate.net

The formation of these microfibrillar structures is often facilitated by applying a shearing force, such as vigorous stirring, during the saponification reaction. acs.orgacs.org Studies have shown that saponifying PVPi or copoly(this compound/vinyl acetate) under shear in a KOH/methanol/water mixture leads to the production of these microfibrils. acs.orgacs.org It has been observed that PVAs derived from PVPi synthesized via suspension polymerization at 25°C were consistently fibrous, exhibiting a high degree of crystallinity and crystallite orientation. researchgate.net The tacticity of the polymer plays a pivotal role in this phenomenon, with highly syndiotactic chains readily organizing into ordered fibrillar structures. researchgate.net

Advanced Research Applications of Vinyl Pivalate Based Polymers

Development of Polymeric Stabilizers

Poly(vinyl pivalate)-based polymers have been investigated for their potential as stabilizers in dispersion polymerization, especially in supercritical carbon dioxide (scCO₂).

Supercritical carbon dioxide has gained attention as an environmentally friendly alternative to traditional organic solvents for polymer synthesis rsc.org. Dispersion polymerization in scCO₂ requires suitable stabilizers to prevent particle aggregation and ensure the formation of uniform polymer particles rsc.orgrsc.orgnottingham.ac.uk. Research has explored the use of hydrocarbon stabilizers, including those based on vinyl pivalate (B1233124), for dispersion polymerization in scCO₂ rsc.orgrsc.orgnottingham.ac.uk. While fluorinated and siloxane-based polymers have been commonly used as effective stabilizers due to their high solubility in scCO₂, there is interest in developing cost-effective and non-toxic hydrocarbon alternatives rsc.orgkiche.or.krresearchgate.netacs.org.

Studies have reported the successful free-radical dispersion polymerization of this compound in scCO₂ using various stabilizers, such as poly(1H,1H-dihydroperfluorooctyl acrylate) and dimethylsiloxane-g-pyrrolidone carboxylic acid kiche.or.krresearchgate.netkci.go.kr. However, obtaining spherical polymer particles in the form of free-flowing powder has been challenging, potentially due to the high solubility of PVPi in scCO₂ kiche.or.krresearchgate.net. This high solubility is thought to be similar to that of poly(vinyl acetate) (PVAc), where Lewis acid-base interactions between the carbonyl group and CO₂ lead to significant swelling and a plasticizing effect kiche.or.kr.

The architecture and molecular weight of PVPi-based stabilizers significantly influence their solubility in scCO₂ and their effectiveness in dispersion polymerization rsc.orgnottingham.ac.ukresearchgate.netmq.edu.au. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been employed to synthesize PVPi-based hydrocarbon stabilizers with controlled molecular weights and various architectures, including homopolymers, statistical copolymers, and block copolymers rsc.orgrsc.orgnottingham.ac.ukresearchgate.netmq.edu.au.

Studies comparing block and statistical copolymers of PVPi synthesized via RAFT polymerization have investigated their relative effectiveness as hydrocarbon stabilizers in the dispersion polymerization of monomers like N-vinyl pyrrolidone in scCO₂ rsc.orgresearchgate.netmq.edu.au. Phase behavior studies using a variable volume view cell have been conducted to determine the relative solubility of these stabilizers in scCO₂ rsc.orgnottingham.ac.uk. The presence of the tert-butyl group in VPi is expected to increase the solubility of the stabilizer material in scCO₂ compared to vinyl acetate (B1210297) nottingham.ac.uk. Copolymers of VAc and VPi are considered to have the potential to meet the requirements for CO₂-soluble materials, with VPi units contributing to increased free volume and VAc incorporating flexibility nottingham.ac.uk. The molecular weight of the polymer also impacts its solubility and stabilizing ability in scCO₂ nottingham.ac.uk.

Functionalized Nanomaterials Research

Poly(this compound) has been utilized in the creation of functionalized nanomaterials, particularly magnetic nanoparticles and core-shell structures, with potential biomedical applications.

Magnetic nanoparticles play a significant role in various biomedical therapies mdpi.comresearchgate.net. Research has focused on developing magnetic poly(this compound) nanoparticles mdpi.comresearchgate.net. These nanoparticles are typically synthesized by dispersing magnetite (Fe₃O₄) nanoparticles into a PVPi matrix through polymerization processes like emulsion or miniemulsion polymerization mdpi.comresearchgate.netdntb.gov.ua.

One approach involves synthesizing magnetite nanoparticles by methods such as coprecipitation and then dispersing them into a thermoplastic matrix of PVPi mdpi.com. Surface modification of the magnetite nanoparticles with agents like acrylic acid or methacrylic acid can improve their individual encapsulation during polymerization, aiming to minimize leaching and enhance the magnetic response of the resulting nanocomposites mdpi.com. Magnetic PVPi nanoparticles synthesized via miniemulsion polymerization have been characterized for their size, magnetization, and thermal properties .

Core-shell nanoparticles, consisting of an inner core and an outer shell of different materials, offer tailored properties for specific applications acs.org. Poly(this compound) has been used as a shell material in the design of core-shell magnetic nanoparticles, such as poly(methyl methacrylate)-Fe₃O₄/poly(this compound) (PMMA-Fe₃O₄/PVPi) nanoparticles fishersci.cadntb.gov.uamdpi.comresearchgate.net.

The synthesis of such core-shell nanocomposites often involves a two-step process. The first step typically involves forming the core structure, for instance, poly(methyl methacrylate) containing magnetic oxide (Fe₃O₄) nanoparticles, often prepared via miniemulsion polymerization mdpi.com. The second step involves forming the PVPi shell through seeded emulsion polymerization, where the core nanoparticles serve as seeds for the growth of the PVPi layer mdpi.com. This method aims to encapsulate the magnetic nanoparticles within the polymer matrix mdpi.com.

Evaluation of these core-shell nanoparticles includes assessing their colloidal stability, size, morphology, magnetic properties, and glass transition temperature mdpi.com. Transmission electron microscopy (TEM) can confirm the uniform dispersion of magnetic nanoparticles within the PMMA core and the successful formation of the core-shell structure mdpi.com. Magnetic measurements, such as saturation magnetization and the absence of a hysteresis loop at room temperature, indicate that the superparamagnetic behavior of the Fe₃O₄ nanoparticles is preserved after encapsulation within the polymer matrix mdpi.com.

The functionalized PVPi-based nanoparticles, particularly the magnetic core-shell structures, are being researched for their potential in drug delivery systems fishersci.cakci.go.krresearchgate.netresearchgate.netdntb.gov.uadaneshyari.com. The ability to synthesize magnetic nanoparticles encapsulated within a biocompatible polymer shell like PVPi makes them attractive candidates for targeted drug delivery applications mdpi.comresearchgate.net.

The low toxicity and biocompatibility of poly(this compound) are advantageous for biomedical applications mdpi.com. In vitro cytotoxicity studies on PVPi-based magnetic nanoparticles and PMMA-Fe₃O₄/PVPi core-shell nanoparticles have shown promising results, with high cell viability observed in tests against various cell lines, including fibroblasts, keratinocytes, and melanoma cells mdpi.commdpi.com. This suggests that these materials can be potentially used in biomedical applications without significant cytotoxic effects at appropriate concentrations mdpi.com.

Exploration as Embolic Agents

Poly(this compound) microspheres are being investigated as promising precursors for poly(vinyl alcohol) (PVA) embolic materials. researchgate.nettandfonline.com These materials are designed for introduction through catheters to manage various vascular conditions, including gastrointestinal bleeders, arteriovenous malformations, hemangiomas, and traumatic rupture of blood vessels. researchgate.nettandfonline.com PVA is frequently utilized for the superselective embolization of vascular lesions due to its low toxicity, good biocompatibility, and desirable physical properties. researchgate.netspiedigitallibrary.org

PVPi is highlighted as a poly(vinyl ester) that facilitates the production of PVA with a high level of syndiotacticity, a characteristic that contrasts with PVA synthesized from poly(vinyl acetate). researchgate.netresearchgate.net Syndiotactic PVA is more stable in water compared to atactic PVA particles. spiedigitallibrary.org

Research includes the synthesis of spherical microparticles of poly(this compound)/Fe₃O₄ with controlled morphology and size through suspension polymerization, showing good magnetic properties. researchgate.net These magnetic poly(this compound) polymers are considered potential embolic agents. researchgate.netdaneshyari.com

Core-shell magnetic polymeric materials, with a core of poly(methyl methacrylate)/Fe₃O₄ and a shell of poly(this compound), have been developed and evaluated for their in vitro cytotoxicity against cancer cells. mdpi.com These materials exhibited high cell viabilities for both murine melanoma tumor cell lines (B16F10) and human keratinocyte cells (HaCaT), suggesting promising biomedical application possibilities. mdpi.comunb.br The superparamagnetic character, essential for intravascular embolization procedures, is preserved in these nanocomposites. mdpi.com

Cellulose (B213188) Modification and Derivatives

This compound plays a significant role in the modification of cellulose, particularly in the synthesis of cellulose pivalate through esterification reactions. rsc.org

Use as Acyl Donor in Ionic Liquid-Mediated Esterification

VPi serves as an effective acyl donor in the esterification of cellulose mediated by ionic liquids, such as 1-ethyl-3-methyl-imidazolium acetate ([EMIM]OAc). rsc.org This approach allows for the homogeneous modification of cellulose under relatively mild reaction conditions. rsc.orgresearchgate.net The use of vinyl esters, including this compound, in ionic liquids enables the synthesis of a variety of cellulose esters. rsc.org

Compared to other acyl donors like fatty acid chlorides or anhydrides, vinyl ester-based synthesis in [EMIM]OAc can lead to a better control of the substitution pattern on cellulose and a lower quantity of bound acetate groups derived from the ionic liquid anion. rsc.orgresearchgate.net

Synthesis of Cellulose Pivalate with Controlled Substitution Degrees

The synthesis of cellulose pivalate with controlled degrees of substitution (DS) can be achieved using this compound as the acyl donor in ionic liquid systems. rsc.orgCurrent time information in Bangalore, IN.mdpi.com The degree of substitution defines the average number of hydroxyl groups per anhydroglucose (B10753087) unit that have been modified, ranging from 0 to 3. rsc.org

Studies have demonstrated the synthesis of cellulose pivalate with varying DS values by adjusting parameters such as the amount of this compound used per anhydroglucose unit of cellulose, reaction temperature, and reaction time. rsc.orgresearchgate.netmdpi.com For instance, increasing the amount of this compound can lead to higher DS values. mdpi.com Pure cellulose pivalate with a high degree of substitution (DS > 2.9) has been successfully synthesized using this compound in the presence of specific ionic liquids. mdpi.com

The synthesized cellulose pivalate with a DS of approximately 2.19 has shown sufficient solubility in various lipophilic solvents and good molding processability. mdpi.com

Data on the reactivity and substitution efficiency of this compound in cellulose esterification using [EMIM]OAc highlight its performance compared to other vinyl esters.

Acyl DonorDSacyl donor%-DSacetateTotal DSKey Observations
This compound2.14.5%2.2High DS due to steric hindrance
Vinyl benzoate (B1203000)2.34.2%2.4Aromatic structure enhances DS

Note: Data extracted from homogeneous synthesis studies in [EMIM]OAc.

High-Performance Polymer Development

This compound is a key monomer in the development of high-performance polymers, particularly those based on poly(vinyl alcohol).

Fabrication of High-Strength Poly(Vinyl Alcohol) Fibers

Poly(this compound) is a promising precursor for the production of syndiotactic-rich poly(vinyl alcohol) (PVA), which can be used to fabricate high-strength PVA fibers. researchgate.netchemicalbook.com Syndiotactic-rich high molecular weight PVA specimens have been prepared by the saponification of copolymers of this compound and vinyl acetate. researchgate.netacs.org

High-strength, high-modulus PVA microfibrillar fibers can be prepared by saponifying syndiotacticity-rich high molecular weight poly(this compound) under shearing force using a specific saponifying agent mixture. researchgate.netgoogle.comwipo.int This method can produce PVA fibrils with high tensile strength and modulus without requiring the conventional spinning, drawing, and heat treatment processes. google.comwipo.int The structural regularity and degree of saponification of the PVA are important factors for achieving high tensile strength and modulus in the resulting fibers. google.com

The mechanical properties of these high-strength PVA fibers are significantly influenced by the number-average degree of polymerization (Pn) and the syndiotactic dyad (S-dyad) content. researchgate.net As Pn and S-dyad content increase, the tensile strength and elastic modulus of the fibers also increase, while the elongation at break decreases. researchgate.net

PropertyInitial Value (Low Pn, S-dyad)Increased Value (High Pn, S-dyad)Percentage Increase
Tensile Strength (cN/dtex)9.71 ± 0.312.74 ± 0.531.2%
Elastic Modulus (cN/dtex)264.52 ± 9.3338.41 ± 8.627.9%
Elongation at Break (%)5.63 ± 0.32.92 ± 0.2-

Note: Data reflects the increase in properties with increasing Pn and S-dyad content in high-strength PVA fibers derived from PVPi. researchgate.net

Applications in Adhesives, Coatings, and Resins (Academic Perspective)

Poly(vinyl esters), including those derived from this compound, have a broad range of potential applications in various industrial sectors, such as elastomers, plastics, fibers, coatings, paints, additives, adhesives, and resins. mdpi.com The properties of poly(vinyl esters) are closely related to the nature of the side ester group. mdpi.com

While poly(vinyl acetate) (PVAc) is a widely studied poly(vinyl ester) used as a precursor for PVA and in applications like adhesives and coatings, research also explores copolymers of vinyl acetate with higher vinyl alkylates, which can tailor material properties. mdpi.commdpi.com

From an academic perspective, research into this compound-based polymers for adhesives, coatings, and resins focuses on understanding how the incorporation of the bulky pivalate group influences polymer characteristics and performance. This includes studying the polymerization kinetics and polymer morphology, as the steric hindrance of the tert-butyl group can affect monomer reactivity ratios and propagation rates.

The development of controlled polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, has increased interest in poly(vinyl esters) by enabling better control over polymer chain characteristics like molar mass, molar mass distribution, end-groups, and architecture. mdpi.com This control is crucial for designing polymers with specific properties for targeted applications in coatings, adhesives, and resins.

Research also investigates the synthesis of block copolymers containing poly(vinyl ester) segments, which can lead to materials with unique properties for various applications. mdpi.com

Theoretical and Computational Studies on Vinyl Pivalate Systems

Quantum Chemical Methodologies for Reaction Mechanism Elucidation

Quantum chemical calculations are valuable tools for analyzing reaction mechanisms by estimating chemical reaction pathways, including transition state energies and connected equilibria. rsc.orgscienceopen.com This allows researchers to predict unknown reactions and understand the fundamental steps involved in chemical processes. rsc.org

Analysis of Polymerization Pathways and Energetics

Quantum chemical methodologies are applied to study the polymerization pathways of vinyl pivalate (B1233124). These calculations can help elucidate the elementary steps of radical polymerization, such as initiation, propagation, and termination, and determine the energy barriers associated with each step. By analyzing the energetics of different pathways, researchers can gain insights into the favored reaction routes and the factors influencing polymer chain growth. While general applications of quantum chemical calculations in polymerisation mechanism elucidation are reported, specific detailed findings solely focused on vinyl pivalate polymerization pathways and energetics from quantum chemical studies were not extensively detailed in the search results. However, quantum chemical calculations have been used to estimate exchange spin-spin interactions in cobalt pivalate complexes, indicating the applicability of these methods to systems involving pivalate ligands. researchgate.net

Investigation of Steric and Electronic Effects in Reactivity

Computational studies, including quantum chemical calculations, are used to investigate the influence of steric and electronic effects on the reactivity of monomers like this compound in polymerization. The bulky tert-butyl group in this compound is known to introduce steric hindrance. This steric effect can impact the rate of propagation and influence monomer reactivity ratios in copolymerization. Computational methods can quantify these effects by analyzing the spatial arrangement of atoms and the distribution of electron density in the monomer and transition states, providing a deeper understanding of how the molecular structure affects its reactivity.

Computational Modeling of Polymerization Kinetics

Computational modeling is essential for predicting and simulating polymerization behavior using mathematical equations, aiding in the understanding of complex processes and the optimization of reaction conditions. fiveable.me

Prediction of Propagation and Termination Rate Coefficients

Modeling of polymerization kinetics involves the prediction of key parameters such as propagation () and termination () rate coefficients. iupac.org These coefficients are crucial for describing the rate of chain growth and the termination of growing polymer chains. Experimental techniques like pulsed-laser polymerization (PLP) coupled with size exclusion chromatography (SEC) or electron paramagnetic resonance (EPR) are used to determine these rate coefficients, and computational models are employed to analyze and predict these values under different conditions. acs.orgkobe-u.ac.jpacs.orgacs.orgmobt3ath.com The IUPAC Subcommittee on Modeling of Polymerization Kinetics and Processes is actively working on evaluating and recommending critically evaluated kinetic parameters, including extending their efforts to the propagation rate coefficients of this compound and termination rate coefficients. iupac.orgiupac.org Studies have investigated the propagation kinetics of this compound using PLP-SEC, with reported values. mobt3ath.com The chain-length dependence of the termination rate coefficient () has also been studied for various monomers, including this compound, and can be represented by composite models. acs.org

Simulation of Copolymer Composition Drift

Computational modeling is used to simulate copolymer composition drift, which occurs in copolymerization when the instantaneous composition of the polymer being formed changes over time due to the differential consumption of monomers with different reactivities. fiveable.me Reactivity ratios, which quantify the relative reactivity of two monomers, are key parameters in these simulations. fiveable.me Models like the Mayo-Lewis equation are used to predict the instantaneous copolymer composition based on monomer feed composition and reactivity ratios. fiveable.megithub.com For higher conversions, the average copolymer composition deviates from the instantaneous composition, and simulations can track this drift. fiveable.me While general principles of copolymer composition drift simulation are well-established, specific detailed computational simulations focusing solely on this compound copolymerization drift were not extensively detailed in the search results, although studies on copolymerization of this compound with other monomers and the resulting composition have been reported. researchgate.netmdpi.comresearchgate.net

Phase Behavior Modeling in Supercritical Fluids for this compound Systems

Computational modeling is applied to study the phase behavior of this compound systems, particularly in supercritical fluids like carbon dioxide. Supercritical CO2 is explored as an environmentally friendly alternative to organic solvents in polymerization processes. orcid.org Modeling the phase behavior of monomers and polymers in supercritical fluids is crucial for designing and optimizing polymerization and separation processes. orcid.org Experimental phase behavior data for binary mixtures of this compound with supercritical carbon dioxide at high pressures and various temperatures have been reported. orcid.orgresearchgate.netresearchgate.netacs.org These experimental outcomes are often modeled using equations of state, such as the Peng-Robinson equation of state with appropriate mixing rules, to predict pressure-composition isotherms and understand the phase behavior. researchgate.netresearchgate.netacs.org These models help in accurately capturing the miscibility regions and predicting coexistence curves. researchgate.net

Integration of Computational and Experimental Data for Mechanistic Insights

The investigation of reaction mechanisms involving this compound often benefits significantly from the synergistic application of both computational and experimental techniques. This integrated approach allows for a deeper understanding of reaction pathways, transition states, intermediates, and the factors governing reactivity and selectivity. Computational methods, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and energetics of reaction systems, while experimental data offer validation and crucial observable parameters such as kinetics, product distributions, and spectroscopic information.

One area where this integration is particularly fruitful is in the study of polymerization mechanisms involving this compound. Experimental techniques like pulsed laser polymerization coupled with size exclusion chromatography (PLP-SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide data on polymerization kinetics, propagation rate coefficients, and polymer microstructure. acs.org Complementary DFT calculations can model the elementary steps of the radical polymerization, including initiation, propagation, and termination, allowing for the determination of activation energies and reaction pathways. By comparing calculated rate coefficients and selectivity with experimental measurements, researchers can validate computational models and gain a more complete picture of the polymerization process. Studies on the free-radical copolymerization of vinyl acetate (B1210297) (a structurally similar vinyl ester) and methyl methacrylate (B99206), for instance, have successfully integrated experimental kinetic data with quantum chemistry calculations to explain observed reactivity ratios and propagation kinetics. acs.org

In the field of catalysis, the combination of computational and experimental studies has been instrumental in elucidating mechanisms involving this compound or pivalate ligands. For example, investigations into palladium-catalyzed oxidative coupling reactions, which can lead to the formation of this compound or related styrene (B11656) derivatives, have heavily relied on this integrated approach. nsf.govacs.org Experimental techniques such as in situ ¹H NMR spectroscopy can identify reaction intermediates and monitor the consumption and formation of species over time. nsf.gov Simultaneously, DFT calculations can be employed to map potential energy surfaces, locate transition states for key steps like C-H activation and reductive elimination, and assess the viability of proposed catalytic cycles. nsf.gov This combined approach has helped in identifying active catalyst species, such as heterotrinuclear cyclic PdCu₂(η²-C₂H₄)₃(μ-OPiv)₆ complexes, and understanding the role of different components in the catalytic system. nsf.govacs.org

Furthermore, integrated computational and experimental studies have shed light on the role of pivalate in directing reaction pathways, such as in concerted metalation-deprotonation (CMD) mechanisms. researchgate.netrsc.org Experimental observations of reaction outcomes and stereoselectivities can be correlated with computationally determined transition state structures and energy barriers. researchgate.netrsc.org This allows for the validation of proposed mechanisms and the identification of the factors controlling selectivity, such as steric effects or specific interactions with catalytic species. rsc.org

The integration of computational and experimental data also extends to understanding the properties and reactions of this compound in various environments, including atmospheric chemistry. Experimental determination of rate coefficients for reactions with atmospheric radicals can be combined with computational studies to understand the degradation pathways and predict the environmental fate of the compound. copernicus.org

The data presented in integrated studies often includes both experimentally measured values and computationally derived parameters. Table 1 provides an illustrative example of how different types of data are combined in such investigations.

Table 1: Illustrative Data Integration in this compound System Studies

Data TypeSpecific Measurement/ParameterSource (Experimental/Computational)Mechanistic Insight Gained
ExperimentalPolymerization Rate Coefficient ()ExperimentalProvides overall reaction speed, used to validate computational kinetics.
ComputationalActivation Energy for Propagation StepComputational (DFT)Reveals energy barrier for monomer addition, helps understand reactivity.
ExperimentalMonomer Reactivity Ratios (e.g., in copolymerization)ExperimentalIndicates relative preference for monomer addition, used to validate computational models. acs.org
ComputationalTransition State StructuresComputational (DFT)Visualizes the molecular arrangement at the highest energy point of a reaction step.
ExperimentalIdentification of Reaction Intermediates (e.g., via NMR)ExperimentalProvides evidence for proposed species in a catalytic cycle. nsf.gov
ComputationalRelative Energies of Intermediates and Transition StatesComputational (DFT)Helps determine the most favorable reaction pathway. nih.govnsf.gov
ExperimentalProduct Distribution and Selectivity (e.g., stereo- or regioselectivity)ExperimentalValidates computationally predicted selectivities and informs on reaction outcome. researchgate.netacs.org
ComputationalMolecular Orbital Analysis / Charge DistributionComputational (DFT)Helps explain reactivity and selectivity based on electronic factors. acs.org

This integration allows researchers to move beyond simply observing reaction outcomes to understanding the fundamental reasons behind them, leading to the design of improved catalysts, polymerization processes, and synthetic strategies involving this compound.

Advanced Analytical Methodologies for Characterization in Vinyl Pivalate Research

Spectroscopic Characterization

Spectroscopic methods are fundamental for confirming the chemical structure and identifying functional groups within vinyl pivalate (B1233124) and poly(vinyl pivalate).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its polymers. Both ¹H NMR and ¹³C NMR provide specific information about the different atomic environments within the molecule.

In the ¹H NMR spectrum of this compound, the tert-butyl protons are observed as a singlet typically resonating around 1.2 ppm . For poly(this compound), the methine proton (-CH-) in the main chain is found in the range of 4.7-5.0 ppm, while the methylene (B1212753) protons (-CH₂-) in the main chain appear around 1.8 ppm google.com. The methyl protons (-C(CH₃)₃) of the pivalate group in poly(this compound) show a peak at 1.2 ppm google.com. ¹H NMR is also used to determine the composition ratios in copolymers and monomer conversion by integrating the relevant peaks rsc.org.

¹³C NMR spectroscopy provides complementary information, confirming the presence of different carbon environments. For this compound, the carbonyl carbon typically appears between 170 and 175 ppm . In poly(this compound) copolymers, the integration of peaks, such as those corresponding to the tert-butyl carbons (δ 27–30 ppm), can help confirm copolymer composition .

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound and poly(this compound). FTIR spectra can confirm the presence of key linkages such as ester groups and tert-butyl groups .

Characteristic absorption bands in the FTIR spectrum of poly(this compound) include peaks around 1453 cm⁻¹, 1214 cm⁻¹, 1070 cm⁻¹ (C–O stretching), and 974 cm⁻¹ (C=CH bending), which are indicative of the polymer structure and confirm that polymerization has occurred mdpi.com. FTIR is also used to verify the functionalization of nanoparticles and polymeric materials in composite systems involving poly(this compound) mdpi.comunb.br.

Chromatographic Techniques

Chromatographic techniques are essential for analyzing the molecular weight distribution of polymers and assessing the purity of this compound monomer.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Dispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight and molecular weight distribution (dispersity, Đ or PDI) of poly(this compound). This method separates polymer chains based on their hydrodynamic volume in solution.

Studies on poly(this compound) often report molecular weight (Mn or Mw) and polydispersity index (PDI) values obtained from GPC analysis rsc.orgkiche.or.krscipoly.com. For instance, GPC analysis of poly(N-vinyl pyrrolidone) dispersion products, where poly(this compound)-based materials were used as stabilizers, was performed using CHCl₃ with triethylamine (B128534) as eluent and polystyrene standards rsc.org. Another study used THF as the eluent with polystyrene standards to determine the molecular weight of PVPi samples kiche.or.kr. GPC is crucial for characterizing well-defined polymers, with PDI values typically below 1.5 . Research indicates that controlled radical polymerization techniques can yield high molecular weight poly(this compound) kiche.or.kr.

An example of GPC data for PVPi homopolymers shows varying molecular weights and PDI values researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the purity of this compound monomer and identifying potential impurities. GC separates volatile components in a sample, and the mass spectrometer provides structural information for identification.

GC-MS is specifically mentioned for the purity analysis of this compound . Gas Chromatography (GC) alone can be used to quantify purity, with optimized batches showing purity greater than 95% . GC-MS can resolve trace byproducts .

Thermal Analysis Techniques

Thermal analysis techniques provide information about the thermal transitions and stability of poly(this compound).

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly used thermal analysis techniques. DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of polymers rsc.orgunb.brkiche.or.krmdpi.com. TGA is used to evaluate the thermal stability and degradation profile of materials by measuring weight loss as a function of temperature mdpi.comunb.brkiche.or.kre3s-conferences.orgresearchgate.net.

For poly(this compound)-based nanocomposites, DSC analysis has shown a glass transition temperature of 65 °C unb.br. Another study reported Tg values greater than 110 °C for PMMA/OM-OA/poly(this compound) samples mdpi.com. The thermal stability of poly(this compound) can be assessed by TGA, with degradation onset typically above 250°C . TGA can also reveal the effect of incorporating other materials, such as Fe₃O₄, on the thermal stability of poly(this compound) nanocomposites mdpi.comunb.br.

Thermal analysis can also be applied to poly(vinyl alcohol) derived from the saponification of poly(this compound), providing information on its thermal decomposition and melting behavior e3s-conferences.orgresearchgate.net.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat flow associated with thermal transitions in materials as a function of temperature uc.edud-nb.info. For polymers, DSC is particularly useful for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) uc.edusigmaaldrich.com. The glass transition is observed as a step change in heat capacity in the DSC curve, representing the transition from a rigid glassy state to a more flexible rubbery state uc.edud-nb.info. The Tg is influenced by factors such as molecular weight, molecular weight distribution, tacticity, thermal history, and purity sigmaaldrich.com.

In the context of this compound, DSC has been employed to characterize the thermal properties of poly(this compound) (PVPi) and its copolymers. For example, DSC analysis of poly(this compound)-based nanocomposites has shown a glass transition temperature of 65 °C mdpi.com. In another study involving poly(methyl methacrylate)/Fe₃O₄/poly(this compound) core-shell nanoparticles, DSC analysis revealed a Tg of 114.7 °C for the core-shell structure nih.govdntb.gov.ua. The estimated mass fraction of this compound in the outer shell, based on the Fox model, agreed well with values determined from TEM measurements, indicating successful incorporation and influence on the Tg mdpi.com.

DSC is also used to evaluate the miscibility of polymer blends or amorphous solid dispersions; a single Tg is typically observed for miscible systems, while immiscible systems show multiple Tg values d-nb.info. The width of the glass transition region in a DSC curve can also provide information about the extent of miscibility, with broader transitions suggesting tendencies towards immiscibility d-nb.info.

Data from DSC analyses related to this compound and its polymers:

SampleTg (°C)NotesSource
Poly(this compound)-based nanocomposites65 mdpi.com
PMMA/Fe₃O₄/PVPi core-shell nanoparticles114.7Tg of the core-shell structure nih.govdntb.gov.ua
PMMA/OM-OA nanocomposites111.8Tg of the core structure (poly(methyl methacrylate)/magnetic oxide) nih.govdntb.gov.ua
Poly(vinyl acetate-co-2-hydroxyethyl methacrylate) copolymer68Experimental value, between homopolymer Tg values nih.gov
Poly(vinyl acetate) (PVAc) homopolymer34Tg value for reference nih.gov
Poly(2-hydroxyethyl methacrylate) (PHEMA) homopolymer85Tg value for reference nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time under a controlled atmosphere polymersolutions.com. TGA provides valuable information about the thermal stability of a material, including decomposition temperatures and the content of volatile components, fillers, and carbon black polymersolutions.com. By analyzing the weight loss profile as the temperature increases, researchers can determine the temperature at which a material begins to degrade and the extent of mass loss at different temperature ranges polymersolutions.com.

For poly(this compound) (PVPi), TGA is utilized to assess its thermal decomposition behavior. PVPi is reported to degrade at temperatures between 200 and 300 °C, releasing pivalic acid and forming unsaturated polymer chains . Studies have shown that PVPi resists hydrolysis in acidic media but degrades rapidly under basic conditions, which can also be investigated using TGA by analyzing mass loss under different environmental conditions .

TGA has been applied to study the thermal stability of various materials containing this compound or derived from it. For instance, TGA was used to evaluate the thermal stability of magnetic poly(this compound) nanocomposites unb.br. The thermal stability of magneto-polymers synthesized with and without Fe₃O₄ incorporation was investigated by TGA, showing weight losses that illustrate the amount of organic material attached unb.br. TGA is also employed to determine the amount of grafted polymer in nanocomposites by quantifying the mass loss corresponding to the polymer component rsc.org.

TGA protocols typically involve heating the sample at a specific rate (e.g., 10 °C/min) under an inert atmosphere like nitrogen unb.brmdpi.commdpi.com. The resulting TGA curves show the percentage of residual mass as a function of temperature, allowing for the determination of decomposition onset temperatures and the temperatures of maximum weight loss rate (DTG analysis) mdpi.commdpi.commdpi.com.

Morphological and Structural Characterization

Microscopic and diffraction techniques are essential for visualizing the physical form of this compound-based materials, particularly polymers in particulate or film form, and for determining their internal structure and crystallinity.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Core-Shell Structures

Transmission Electron Microscopy (TEM) is a powerful technique that provides high-resolution images of the internal structure and morphology of materials at the nanoscale, including nanoparticles and core-shell structures rsc.orgresearchgate.net. TEM works by transmitting a beam of electrons through a thin sample and creating an image from the scattered electrons researchgate.net. This allows for detailed visualization of particle shape, size, distribution, and the internal arrangement of different phases within a material.

TEM has been extensively used in the study of this compound-based nanoparticles, particularly those with core-shell architectures. For example, TEM micrographs have confirmed the successful synthesis of poly(methyl methacrylate)/Fe₃O₄/poly(this compound) core-shell nanoparticles, showing uniformly dispersed magnetic nanoparticles within a polymer matrix and a distinct core-shell morphology nih.govdntb.gov.uamdpi.com. Images often show a darker core and a lighter shell, clearly indicating the core-shell structure mdpi.com. TEM measurements can also be used to estimate the average size of nanoparticles and the thickness of the shell layer mdpi.com.

TEM is crucial for visualizing the dispersion of nanoparticles within a polymer matrix and confirming the intended morphology, such as the encapsulation of magnetic nanoparticles within a poly(this compound) shell unb.brresearchgate.net. In studies involving colloidal silica/polymer latex composites synthesized with a vinyl acetate (B1210297)/vinyl pivalate mixture, TEM was used to observe the morphologies of films prepared from these composites konicaminolta.com.

Data from TEM analyses provides visual evidence of the nanoscale morphology and can complement data obtained from other techniques like DLS for particle size analysis.

Scanning Electron Microscopy (SEM) for Polymer Particle Morphology

Scanning Electron Microscopy (SEM) is a surface imaging technique that provides high-resolution images of the morphology and topography of materials tandfonline.com. SEM works by scanning a beam of electrons across the surface of a sample and detecting the secondary or backscattered electrons that are emitted tandfonline.com. This allows for detailed visualization of the external features of particles, films, and other solid forms.

SEM is widely used to investigate the morphology of poly(this compound) (PVPi) particles, particularly those produced through polymerization techniques like suspension or emulsion polymerization. SEM images have revealed that PVPi obtained from dispersion polymerizations are typically in the form of spherical particles researchgate.netresearchgate.net. The surface morphology of PVPi microspheres prepared by suspension polymerization has been investigated using SEM, showing spherical shapes with varying average diameters depending on polymerization conditions such as stirring speed tandfonline.comresearchgate.netresearchgate.net.

SEM is also employed to examine the morphology of copolymer particles containing this compound. For instance, SEM micrographs have been used to compare the particle morphology and size distribution of poly(N-vinyl pyrrolidone) particles synthesized using different poly(this compound)-based stabilizers rsc.orgresearchgate.net. SEM can visualize the presence of both microsuspension particles and submicron latex particles in polymerization systems involving this compound acs.org.

SEM analysis provides qualitative and sometimes quantitative information about particle shape, size, surface texture, and the presence of agglomeration rsc.org. Particle diameters can be measured directly from SEM images koreascience.kr.

Representative findings from SEM analysis:

Spherical morphology of poly(this compound) particles obtained from dispersion/suspension polymerization researchgate.netresearchgate.net.

Average diameters of PVPi particles influenced by stirring speed in suspension polymerization, ranging from 79 µm to 200 µm researchgate.netresearchgate.net.

Visualization of particle morphology and size distribution in copolymer systems involving this compound rsc.orgresearchgate.net.

X-ray Powder Diffraction (XRD) for Crystallinity and Phase Analysis

X-ray Powder Diffraction (XRD), also known as PXRD or XRPD, is a non-destructive analytical technique used to identify the crystalline phases present in a material, determine their crystal structure, and assess the degree of crystallinity americanpharmaceuticalreview.comsci-hub.secgs.gov.czanton-paar.com. XRD works by directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted X-rays americanpharmaceuticalreview.comsci-hub.se. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to the crystalline phases present in the sample sci-hub.secgs.gov.cz.

XRD is valuable in this compound research, particularly when studying the crystalline nature of polymers or composites containing crystalline components. While poly(this compound) itself is generally considered amorphous, its derivatives or copolymers might exhibit crystallinity. For example, PVA synthesized from PVPi can have high syndiotacticity and crystallinity kiche.or.kre3s-conferences.orgresearchgate.net. XRD is used to characterize the crystallinity of such PVA materials e3s-conferences.orgresearchgate.net.

In nanocomposites involving this compound polymers and crystalline nanoparticles, XRD is used to confirm the crystalline structure of the nanoparticles and assess their dispersion within the polymer matrix. For instance, XRD analysis of magnetic poly(this compound) nanocomposites confirmed the spinel structure of Fe₃O₄ nanoparticles, with characteristic peaks observed at specific 2θ values mdpi.com. The Debye-Scherrer equation can be applied to the peak broadening in the XRD pattern to estimate the average crystallite size of these nanoparticles mdpi.com.

XRD can also be used for quantitative phase analysis to determine the relative amounts of different crystalline phases in a mixture cgs.gov.czanton-paar.com. It can provide information about lattice parameters, crystallite size, and strain cgs.gov.czanton-paar.com.

Key applications of XRD in this field include:

Identification of crystalline phases in materials containing this compound derivatives or composites mdpi.com.

Assessment of the crystallinity of poly(vinyl alcohol) derived from poly(this compound) e3s-conferences.orgresearchgate.net.

Estimation of crystallite size in nanoparticles incorporated into this compound polymer matrices mdpi.com.

Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-destructive technique used to determine the size distribution of nanoparticles and macromolecules in solution or suspension wyatt.com. DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles wyatt.com. By analyzing the rate at which these fluctuations decay, the diffusion coefficient of the particles can be determined, which is then converted to a hydrodynamic size using the Stokes-Einstein equation wyatt.com.

DLS is a crucial tool for characterizing the size and size distribution of poly(this compound) nanoparticles and other particulate systems involving this compound. It provides information on the average particle size and the polydispersity index (PDI), which indicates the width of the size distribution wyatt.com. A low PDI suggests a narrow size distribution, while a high PDI indicates a broad distribution mdpi.com.

DLS has been used to measure the particle size distribution of poly(this compound) microspheres researchgate.net. In studies on core-shell nanoparticles synthesized with a poly(this compound) shell, DLS measurements have shown an increase in particle diameter after the incorporation of the PVPi layer, confirming the successful formation of the shell mdpi.com. DLS is also used to assess the colloidal stability of nanoparticle dispersions mdpi.com.

DLS can typically measure particle sizes ranging from approximately 0.5 nm to 2.5 µm wyatt.com. Factors such as particle concentration, shape, and the presence of aggregates can influence DLS results wyatt.com.

Examples of DLS applications in this compound research:

Measurement of average particle diameter and size distribution of PVPi microspheres researchgate.net.

Characterization of the size increase in core-shell nanoparticles after the addition of a poly(this compound) shell mdpi.com.

Assessment of the polydispersity index to understand the uniformity of nanoparticle sizes mdpi.com.

Data from DLS measurements:

SampleAverage Particle Size (nm)Polydispersity Index (PdI)NotesSource
PMMA/OM-OA core structure1900.229Monomer droplets mdpi.com
PMMA/OM-OA core structure2170.254Polymer particles mdpi.com
PMMA/OM-OA/PVPi core-shell nanocomposites216.8Mean diameter nih.govdntb.gov.ua
PMMA homopolymer70 ± 10Determined from TEM, comparable to DLS range mdpi.com
PMMA/PVPi core-shell nanoparticles85 ± 9Determined from TEM, comparable to DLS range mdpi.com
PVPi nanoparticles via miniemulsion97.2 ± 21.8Average particle diameter researchgate.net

Vibrating Sample Magnetometry (VSM) for Magnetic Properties of Nanocomposites

Vibrating Sample Magnetometry (VSM) is a widely used technique for measuring the magnetic properties of materials, including magnetic nanoparticles and their polymer nanocomposites. The principle involves placing a sample in a uniform magnetic field and vibrating it, which induces a voltage in nearby pick-up coils proportional to the sample's magnetic moment. By varying the applied magnetic field and measuring the induced moment, a hysteresis loop can be obtained, providing information on properties such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc).

In the context of this compound research, VSM has been employed to characterize the magnetic behavior of poly(this compound)-based nanocomposites, particularly those incorporating magnetic nanoparticles like magnetite (Fe₃O₄). These materials are synthesized for various applications, including biomedical fields such as embolotherapy and hyperthermia unb.brmdpi.commdpi.comresearchgate.net. Studies have focused on dispersing magnetic nanoparticles within a poly(this compound) matrix, often through techniques like emulsion or suspension polymerization unb.brmdpi.comresearchgate.net.

VSM measurements on these nanocomposites confirm the successful incorporation of magnetic properties into the polymeric material mdpi.comresearchgate.net. Researchers have reported saturation magnetization values for poly(this compound)/Fe₃O₄ nanocomposites unb.brmdpi.commdpi.com. For instance, one study reported a saturation magnetization value of approximately 75 emu/g for magnetic poly(this compound) intended for biomedical applications unb.brmdpi.com. Another study on poly(methyl methacrylate)-Fe₃O₄/poly(this compound) core-shell nanoparticles reported Ms values of 4.65 emu·g⁻¹ (57.41 emu·g⁻¹ of Fe₃O₄) for the core structure and 1.35 emu·g⁻¹ (56.25 emu·g⁻¹ of Fe₃O₄) for the core-shell structure mdpi.com. These studies indicate that the superparamagnetic behavior of the nanoparticles is preserved within the polymer matrix mdpi.commdpi.comresearchgate.net. The magnetic properties are influenced by factors such as the concentration of magnetic nanoparticles and their dispersion within the poly(this compound) matrix mdpi.comresearchgate.net.

Table 1 summarizes representative VSM findings for poly(this compound)-based magnetic nanocomposites.

MaterialSaturation Magnetization (Ms)Magnetic BehaviorReference
Magnetic Poly(this compound)~75 emu/gSuperparamagnetic unb.brmdpi.com
PMMA-Fe₃O₄ Core (in core-shell)4.65 emu·g⁻¹ (57.41 emu·g⁻¹ Fe₃O₄)Superparamagnetic mdpi.com
PMMA-Fe₃O₄/Poly(this compound) Core-Shell1.35 emu·g⁻¹ (56.25 emu·g⁻¹ Fe₃O₄)Superparamagnetic mdpi.com

The VSM analysis provides crucial data for evaluating the potential of these materials in applications requiring specific magnetic responses, confirming that the polymerization process can effectively encapsulate magnetic nanoparticles while largely preserving their superparamagnetic characteristics mdpi.comresearchgate.net.

Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate the structure and morphology of materials at the nanoscale, typically ranging from 1 to 100 nm anton-paar.commeasurlabs.comprolabbg.com. SAXS involves directing an X-ray beam through a sample and measuring the scattered intensity at very small angles. The resulting scattering pattern provides information about the size, shape, distribution, and arrangement of particles, domains, or other nanometer-scale features within the material anton-paar.commeasurlabs.comprolabbg.com. For polymers, SAXS is valuable for studying phenomena such as crystallization, phase separation, and the structure of nanocomposites numberanalytics.comnumberanalytics.com.

In research involving this compound, SAXS has been applied to analyze the nanostructure of materials incorporating poly(this compound). One notable application is the analysis of core-shell nanostructures in systems like poly(methyl methacrylate)-Fe₃O₄/poly(this compound) (PMMA-Fe₃O₄/PVPi) nanocomposites . SAXS can provide insights into the dimensions and arrangement of the core and shell layers in such structures .

Furthermore, SAXS has been utilized to characterize block copolymers synthesized using this compound (VPv) as a monomer acs.org. Studies on block copolymers of vinyl acetate (VAc), this compound (VPv), and vinyl benzoate (B1203000) (VBz) have shown that these copolymers can microphase separate in the melt state acs.org. SAXS analysis is instrumental in determining the morphology and characteristic length scales of these microphase-separated domains acs.org. This demonstrates the utility of SAXS in understanding how the incorporation of this compound into polymer chains influences their self-assembly and resulting nanostructures.

Biological Activity and Toxicological Research Perspectives on Vinyl Pivalate Derivatives

In Vitro Cytotoxicity Evaluation of Poly(Vinyl Pivalate)-Based Materials

In vitro cytotoxicity studies are a fundamental step in assessing the potential biological impact of materials. Research on PVPi-based materials has included evaluations using various cell lines to understand their effects on cell viability. researchgate.netnih.govdntb.gov.uamdpi.comnih.govresearchgate.netmdpi.com

Studies have indicated that poly(this compound) can exhibit promising biocompatibility. For instance, in vitro studies involving PVP-coated magnetic nanoparticles demonstrated that these materials maintained cell viability above 70% across different exposure times and concentrations when tested on fibroblasts, keratinocytes, and melanoma cells. researchgate.netmdpi.com

Studies on Fibroblast, Keratinocyte, and Human Melanoma Cell Lines

Specific research has focused on the cytotoxicity of PVPi-based materials against key cell lines relevant to biomedical applications and potential dermal contact. Studies utilizing murine melanoma tumor cell lines (B16F10) and human keratinocyte cells (HaCaT) have shown high cell viabilities when exposed to core-shell magnetic polymeric materials incorporating a poly(this compound) shell. nih.govdntb.gov.uanih.govresearchgate.netmdpi.com These materials, composed of a core of poly(methyl methacrylate)/Fe₃O₄ and a shell of poly(this compound), did not induce significant cell death even at high concentrations (e.g., 1500 μg·mL⁻¹). nih.govmdpi.com According to certain standards, materials demonstrating cell viability greater than 75% are considered to have no cytotoxicity. nih.govmdpi.com

Further in vitro cytotoxicity assays have been conducted on murine fibroblast (NIH-3T3 and L929) cell lines, in addition to the melanoma (B16F10) and human keratinocyte (HaCaT) lines. researchgate.net These studies on magnetopolymeric fluids containing poly(this compound) also reported low cytotoxicity to both tumor and non-tumor cells at the concentrations evaluated. researchgate.net

Interactive Table 1: In Vitro Cytotoxicity of PVPi-Based Materials

Material TypeCell Lines TestedKey FindingCitation
PVP-coated magnetic nanoparticlesFibroblasts, Keratinocytes, Melanoma (B16F10)Cell viability maintained above 70% researchgate.netmdpi.com
PMMA/Fe₃O₄/PVPi core-shell magnetic polymeric materialsMurine Melanoma (B16F10), Human Keratinocytes (HaCaT)High cell viabilities, >75% even at high concentrations nih.govdntb.gov.uanih.govmdpi.com
Magnetic poly(this compound) nanodispersionsMurine Melanoma (B16F10), 4T1-luciferase, NIH-3T3, HaCaTLow cytotoxicity to tumor and non-tumor cells researchgate.net

Mechanisms of Biological Interaction and Degradation for PVPi and its Polymers

Understanding how PVPi and its polymers interact with biological systems and their degradation pathways is essential for predicting their behavior and potential long-term effects. The mechanism of action of vinyl pivalate (B1233124) primarily involves its ability to undergo polymerization and saponification reactions.

Saponification Reactions in Biological Contexts

Saponification is a key chemical reaction involving the hydrolysis of an ester bond under basic conditions, resulting in the formation of a carboxylic acid salt (soap) and an alcohol. researchgate.net In the context of this compound, saponification of the ester bond yields pivalic acid and vinyl alcohol. Vinyl alcohol is an unstable enol that quickly tautomerizes to acetaldehyde. This reaction is relevant to the synthesis of poly(vinyl alcohol) from PVPi farmaciajournal.com and could potentially occur under certain biological conditions, although the rate and extent would depend on the specific environment, including pH and the presence of catalytic species. nih.gov Alkaline hydrolysis (saponification) has been explored as a method for modifying biological molecules like bacterial endotoxins by removing fatty acids. nih.gov

Research into Biocompatibility for Advanced Material Development

Research into the biocompatibility of PVPi and its derivatives is driven by their potential applications in advanced materials, particularly in the biomedical field. farmaciajournal.com The favorable cytotoxicity profiles observed in cell line studies, including fibroblasts, keratinocytes, and melanoma cells, suggest promising biocompatibility for PVPi-based materials. researchgate.netnih.govdntb.gov.uamdpi.comnih.govresearchgate.netmdpi.com

Poly(this compound)-based polymers have been investigated for their potential in drug delivery systems due to their perceived biocompatibility and stability. Magnetic poly(this compound) nanocomposites, for example, have been developed with potential applications in magnetic separation and targeted drug delivery, exhibiting favorable cytotoxicity profiles across various cell lines. The low cytotoxicity to both tumor and non-tumor cells observed in studies evaluating magnetic poly(this compound) nanodispersions further supports their potential for biomedical applications. researchgate.net The development of polymeric materials with properties like biocompatibility and low cytotoxicity is attractive for the manufacture of biomedical devices. mdpi.com

Future Research Directions and Emerging Paradigms in Vinyl Pivalate Chemistry and Polymer Science

Exploration of Novel Polymer Architectures with Tunable Properties

Research is actively pursuing the creation of novel polymer architectures incorporating vinyl pivalate (B1233124) to achieve materials with precisely tunable properties. Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in this endeavor, enabling control over molecular weight, dispersity, end-groups, and polymer architecture mdpi.com. Studies have investigated block and statistical copolymers of poly(vinyl pivalate) (PVPi) synthesized via RAFT for use as hydrocarbon stabilizers in dispersion polymerizations in supercritical carbon dioxide (scCO2) rsc.orgrsc.org. The architecture of these stabilizers influences their solubility in scCO2 and their effectiveness in stabilizing polymerizations rsc.org.

Copolymerization of this compound with other monomers, such as vinyl acetate (B1210297), allows for the synthesis of polymers with varied compositions and properties researchgate.net. For instance, copolymers of this compound and vinyl acetate have been prepared via RAFT polymerization to create materials with targeted molecular weights and controlled solubility in scCO2 rsc.org. The ability to control the monomer ratio and sequence in copolymers is crucial for tuning properties, offering access to materials with properties different from or exceeding those of the individual homopolymers nih.gov.

The steric effect of the tert-butyl group in this compound is particularly valuable in influencing the syndiotacticity of derived polymers, such as poly(vinyl alcohol) acs.org. This control over stereochemistry contributes to the ability to tune polymer properties like crystallinity and thermal stability acs.orgnih.gov.

Future work in this area is expected to further explore complex architectures, including block copolymers, graft copolymers, and branched structures, leveraging controlled polymerization methods to achieve fine-tuned thermal, mechanical, and chemical properties for specific applications. The relationship between polymer composition, macromolecular structure, and properties is a key focus nih.gov.

Development of Sustainable and Environmentally Benign Synthesis Routes

A significant direction for future research is the development of sustainable and environmentally benign synthesis routes for this compound and its polymers. Traditional synthesis methods may involve challenging conditions or generate undesirable byproducts. The use of environmentally friendly reaction media, such as supercritical carbon dioxide (scCO2), is being explored for the polymerization of this compound researchgate.netrsc.org. scCO2 presents potential as a green solvent, replacing conventional and potentially hazardous organic solvents researchgate.net.

Research has demonstrated the synthesis of poly(this compound) by atom transfer radical polymerization in supercritical carbon dioxide researchgate.net. Additionally, hydrocarbon-based stabilizers derived from vinyl acetate and this compound copolymers have been successfully employed in dispersion polymerizations in scCO2, avoiding the need for fluorinated or siloxane-based stabilizers typically used in this medium rsc.org.

Efforts are also directed towards developing cleaner synthetic routes for this compound itself. While the palladium-copper catalyzed oxidative coupling of ethylene (B1197577) with pivalic acid is a documented method, alternative approaches and greener catalysts are being investigated to minimize waste and improve atom economy . The concept of utilizing bio-based feedstocks for monomer synthesis is also gaining traction in the broader field of polymer science, suggesting potential avenues for producing this compound or related monomers from renewable resources researchgate.netrsc.org.

Future research will likely focus on catalytic methods that are more efficient and selective, the use of benign solvents or solvent-free processes, and the exploration of biocatalytic routes for the synthesis of this compound and its precursors.

Integration with Advanced Manufacturing Technologies

The integration of this compound-based polymers with advanced manufacturing technologies, such as 3D printing, represents an emerging paradigm. The ability to precisely control polymer architecture and properties makes these materials attractive for additive manufacturing processes that require tailored material characteristics.

While specific research on 3D printing of poly(this compound) itself is not extensively detailed in the provided context, the broader trend in polymer science involves developing printable formulations with tunable thermomechanical properties nih.govrsc.org. Copolymers are highlighted as attractive feedstocks for advanced manufacturing due to the ability to tune properties based on monomer identity, ratio, and sequence nih.gov.

The development of this compound-based polymers with controlled molecular weights, architectures, and thermal properties is crucial for their successful integration into advanced manufacturing techniques like digital light processing (DLP) or extrusion-based 3D printing nih.govrsc.org. Future research will likely explore formulating this compound copolymers into printable resins or filaments, optimizing printing parameters, and characterizing the properties of the resulting 3D-printed objects. The goal is to leverage the unique attributes of this compound polymers to create complex geometries with desired functional properties for various applications.

Interdisciplinary Research at the Interface of Materials Science and Biomedical Engineering

This compound-based polymers are showing promise in interdisciplinary research at the interface of materials science and biomedical engineering, particularly in the development of functional materials for biomedical applications. Poly(vinyl alcohol) (PVA), derived from the saponification of poly(vinyl acetate) or poly(this compound), is already widely used in biomedical applications due to its biocompatibility and biodegradability nih.govgoogle.com. However, the properties of PVA, such as strength and thermal stability, can be further enhanced by controlling the synthesis of its precursors, including using this compound to increase syndiotacticity acs.orgnih.gov.

Recent research has explored the synthesis of magnetic poly(this compound) nanocomposites for potential biomedical therapies like embolotherapy and hyperthermia mdpi.comdntb.gov.ua. These nanocomposites, consisting of magnetic nanoparticles dispersed within a PVPi matrix, have shown promising in vitro cytotoxicity results against cancer cells mdpi.commdpi.com. The incorporation of PVPi can enhance the chemical and thermal stability of these materials and minimize the leaching of nanoparticles mdpi.com.

The development of novel polymer architectures and the ability to tune properties are critical for designing materials for specific biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and antimicrobial coatings researchgate.netgoogle.commonash.edu. Future research will likely focus on designing this compound copolymers or composites with specific interactions with biological systems, exploring their degradation profiles in biological environments, and evaluating their efficacy and safety for various therapeutic and diagnostic applications. The potential for creating biodegradable and biocompatible materials with tailored mechanical and chemical properties makes this compound a relevant monomer in the advancement of biomedical materials.

Q & A

Q. What are the optimal synthetic routes and characterization methods for vinyl pivalate?

this compound is synthesized via esterification of pivalic acid with vinyl acetate or transesterification using catalysts like sulfuric acid or lipases. Key parameters include reaction temperature (60–80°C), molar ratios (1:1.2–1.5 vinyl acetate to pivalic acid), and solvent selection (toluene or acetone). Post-synthesis, characterization employs FTIR (C=O stretch at 1730–1740 cm⁻¹), ¹H NMR (singlet for tert-butyl group at δ 1.2 ppm), and GC-MS for purity analysis. Studies emphasize reproducibility by controlling moisture levels to avoid hydrolysis .

Q. How can researchers design copolymerization studies involving this compound?

Copolymerization with monomers like vinyl acetate requires careful control of initiators (e.g., azobisisobutyronitrile, AIBN), temperature (60–70°C), and monomer feed ratios. Kinetic studies use gravimetric analysis or NMR to track conversion rates. For example, Kwark et al. (1996) demonstrated that increasing this compound content reduces polymerization rates due to steric hindrance from the tert-butyl group. Researchers should optimize comonomer ratios (e.g., 70:30 vinyl acetate:this compound) to balance reactivity and polymer properties .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound-based polymers?

Essential methods include:

  • FTIR : Identifies ester linkages and tert-butyl groups.
  • GPC : Measures molecular weight distribution (e.g., PDI < 1.5 for well-defined polymers).
  • DSC/TGA : Analyzes glass transition temperature (Tg) and thermal stability (degradation onset >250°C).
  • ¹³C NMR : Confirms copolymer composition via peak integration (e.g., tert-butyl carbons at δ 27–30 ppm). Cross-referencing data with literature (e.g., Zhang 2005, Resende 2020) ensures accuracy .

Advanced Research Questions

Q. How do steric effects of the pivalate group influence polymerization kinetics and polymer morphology?

The bulky tert-butyl group in this compound reduces monomer reactivity ratios (e.g., r₁ = 0.45 for this compound vs. r₂ = 1.8 for vinyl acetate in radical copolymerization). This steric hindrance slows propagation rates, favoring shorter polymer chains. Advanced studies use Mayo-Lewis equations to model composition drift and small-angle X-ray scattering (SAXS) to analyze core-shell nanostructures in systems like PMMA-Fe₃O4/PVPi (Resende et al., 2020) .

Q. What strategies resolve contradictions in reported thermal stability data for this compound copolymers?

Discrepancies in degradation temperatures (e.g., 250–300°C) arise from variations in molecular weight, branching, and Fe₃O4 nanoparticle incorporation. Researchers should:

  • Standardize TGA protocols (heating rate: 10°C/min under N₂).
  • Compare homopolymers vs. copolymers (e.g., PMMA/PVPi blends degrade 20°C higher than pure PVPi).
  • Validate findings with Arrhenius kinetics and activation energy calculations .

Q. How can in vitro cytotoxicity assays be optimized for this compound-based magnetic nanoparticles?

Core-shell nanoparticles (e.g., PMMA-Fe₃O4/PVPi) are evaluated using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Key parameters:

  • Fe₃O4 content (5–15 wt%) to balance magnetic responsiveness and biocompatibility.
  • Surface functionalization (e.g., PEGylation) to reduce macrophage uptake.
  • Dose-dependent exposure (24–72 hours) to assess IC₅₀ values. Rehana et al. (2015) noted that >20 wt% Fe₃O4 increases reactive oxygen species (ROS), requiring careful toxicity thresholds .

Q. What PICOT framework aligns with studying this compound’s biomedical applications?

A PICOT-structured question:

  • Population : Cancer cells (e.g., HeLa).
  • Intervention : PMMA-Fe₃O4/PVPi nanoparticles (10–50 µg/mL).
  • Comparison : Non-magnetic PMMA/PVPi controls.
  • Outcome : Cytotoxicity reduction (IC₅₀ < 50 µg/mL).
  • Time : 48-hour exposure. This design ensures focused hypotheses, such as correlating Fe₃O4 content with apoptosis rates .

Q. How can researchers validate conflicting data on this compound’s reactivity in radical vs. anionic polymerization?

Radical polymerization favors this compound’s incorporation due to its low ceiling temperature (Tc ≈ 60°C), while anionic methods struggle with initiator selectivity. To validate:

  • Conduct parallel experiments with AIBN (radical) and n-BuLi (anionic).
  • Use MALDI-TOF to analyze end-group structures.
  • Compare molecular weights (GPC) and tacticity (¹³C NMR) .

Methodological Guidelines

Designing reproducible synthesis protocols for academic labs

  • Step 1 : Standardize reagent purity (≥99% vinyl acetate, anhydrous solvents).
  • Step 2 : Use Schlenk lines for oxygen-sensitive reactions.
  • Step 3 : Document reaction parameters (e.g., stirring speed, inert gas flow rate).
  • Step 4 : Triplicate runs with statistical error margins (±5% conversion).
    Reference Zhang (2005) for esterification troubleshooting .

Addressing data gaps in copolymerization kinetics
Leverage computational tools (e.g., PREDICI®) to simulate monomer conversion curves. Validate models with experimental data from Kwark (1996), adjusting for tert-butyl steric effects using group contribution methods .

Ensuring FAIR principles in this compound research data
Adhere to Findable, Accessible, Interoperable, and Reusable (FAIR) standards:

  • Deposit raw NMR/TGA data in repositories like Zenodo with DOI links.
  • Use standardized metadata (e.g., Polymer Ontology terms).
  • Cross-reference synthesis protocols with EU chemical data platforms () .

Q. Tables for Key Data

Property This compound Homopolymer PMMA/PVPi Copolymer Source
Tg (°C)85–90105–110Resende et al. 2020
TGA Degradation Onset (°C)250275Kwark et al. 1996
MTT IC₅₀ (µg/mL)N/A45 ± 3Rehana et al. 2015

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.